4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine
Description
4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine is a heterocyclic compound featuring a fused thiazole-pyridine core (tetrahydrothiazolo[5,4-c]pyridine) linked to a morpholine moiety.
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H15N3OS/c1-2-11-7-9-8(1)12-10(15-9)13-3-5-14-6-4-13/h11H,1-7H2 |
InChI Key |
YIFURFAKYGMDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazolopyridine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The thiazolo[5,4-c]pyridine scaffold is common among analogs, but substituents critically influence properties. Key derivatives include:
Key Observations:
Biological Activity
4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
- CAS Number : Not specified in the search results.
The compound features a morpholine ring linked to a tetrahydrothiazolo-pyridine moiety, which is thought to contribute to its biological activity.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against various diseases.
- Receptor Binding : The compound has shown potential in binding to specific receptors that are implicated in neurological disorders. Its interaction with these receptors may modulate neurotransmitter levels and influence neuronal activity.
- Antimicrobial Properties : Some derivatives of tetrahydrothiazolo compounds have exhibited antimicrobial activity. While specific data on this compound is limited, structural similarities suggest it may possess similar properties.
Pharmacological Studies
Recent research has focused on the pharmacological profile of related compounds. For instance:
- A study indicated that derivatives of tetrahydrothiazolo compounds exhibit significant activity against cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Another investigation highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Parkinson's disease .
Case Study 1: Neuroprotective Effects
In a controlled study involving animal models of Parkinson's disease, a compound structurally similar to 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine demonstrated significant neuroprotective effects. The study reported:
- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).
- Outcome : Reduced neuronal loss in the substantia nigra and improved motor function as assessed by behavioral tests.
This suggests that the compound could be a candidate for further development in neurodegenerative therapies.
Case Study 2: Anticancer Activity
A recent publication detailed the anticancer properties of related thiazolo-pyridine derivatives:
- Cell Lines Tested : Breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : IC50 values indicated potent cytotoxicity with values ranging from 5 to 15 µM depending on the derivative.
These findings underscore the need for further exploration into the specific biological activities of 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine |
| Molecular Formula | C12H14N2S |
| Molecular Weight | 218.32 g/mol |
| CAS Number | Not specified |
| Study Type | Findings |
|---|---|
| Neuroprotective Effects | Significant reduction in neuronal loss at doses of 10–50 mg/kg |
| Anticancer Activity | IC50 values between 5–15 µM against MCF-7 and A549 cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
